molecular formula C30H64ClN B564558 1-Triacontylamine Hydrochloride CAS No. 1346603-96-0

1-Triacontylamine Hydrochloride

Cat. No.: B564558
CAS No.: 1346603-96-0
M. Wt: 474.299
InChI Key: FQKBLFUIXRKJBL-UHFFFAOYSA-N
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Description

Historical Context of Long-Chain Alkylamine Hydrochlorides in Chemical Science

Research into long-chain alkylamine hydrochlorides dates back to the mid-20th century, with early studies focusing on their synthesis and fundamental physicochemical properties in aqueous solutions. A notable 1943 study investigated the transference numbers of primary amine hydrochlorides to better understand their behavior and the formation of micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. acs.org This early work was crucial in establishing the surfactant nature of these compounds.

Further research in the 1950s and 1960s continued to build this foundational knowledge. For instance, a 1955 publication detailed methods for the preparation of various long-chain alkylamine hydrochlorides. acs.org In 1967, studies on the apparent molal volumes of n-alkylamine hydrobromides (from hydrogen to n-octyl) in water helped elucidate the interactions between the long alkyl chains and water molecules. cdnsciencepub.com These investigations explored the concept of "hydrophobic hydration" and how the volume of the solute changes, interpreting it as a balance between the structuring of water around the nonpolar chain and the loss of free space. cdnsciencepub.com Such research laid the groundwork for understanding how these molecules behave at the interface of different phases and their tendency to self-assemble.

Significance and Research Scope of 1-Triacontylamine Hydrochloride in Contemporary Chemistry

Alkylamines are recognized as vital structural motifs in a vast array of functional molecules, including approximately 35% of all pharmaceuticals, agrochemicals, and advanced materials. thegauntgroup.com The amine group can form hydrogen bonds and, upon protonation to its salt form, can enhance the solubility and bioavailability of drug molecules. thegauntgroup.com

The specific significance of this compound in modern research lies in its application within the photochromic materials industry. lookchem.com Photochromic materials are substances that change color upon exposure to light, a property essential for technologies like smart glasses, optical data storage, and other light-sensitive devices. lookchem.com The long aliphatic chain of this compound is a key contributor to the photochromic properties of the materials in which it is incorporated, allowing for the necessary light-induced changes in optical characteristics. lookchem.com

The research scope also extends to surface chemistry, where long-chain alkylamines are studied for their adsorption onto mineral surfaces. Studies have shown that these molecules can form densely packed layers on silicates, a process critical in applications like froth flotation for mineral separation. researchgate.net The mechanism often involves the co-adsorption of amine cations and neutral amine molecules, which reduces electrostatic repulsion and renders the mineral surface more hydrophobic. researchgate.net

Overview of Key Research Paradigms for Alkyl Amine Salts

The synthesis and modification of alkyl amines and their salts are governed by several key research paradigms that have evolved beyond traditional methods like N-alkylation and reductive amination. thegauntgroup.com

Cross-Electrophile Coupling: A prominent modern strategy involves the activation of typically unreactive alkyl amines for cross-coupling reactions. One such method is their conversion into Katritzky alkylpyridinium salts. These salts can then undergo reductive fragmentation to produce alkyl radicals, which participate in nickel-catalyzed reactions to form new carbon-carbon bonds with various coupling partners. udel.edu This approach is particularly valuable for creating complex, sp3-rich molecules relevant to drug discovery. thegauntgroup.comudel.edu

Multicomponent Reactions: The A³ coupling (Aldehyde-Alkyne-Amine) is a powerful, atom-efficient multicomponent reaction for synthesizing propargylamines, which are versatile building blocks for numerous nitrogen-containing heterocycles. encyclopedia.pub This reaction typically uses a metal salt catalyst, such as a Cu(I) salt, to activate the alkyne's C-H bond, which then reacts with an imine formed in situ from the aldehyde and amine. encyclopedia.pub

Novel Synthetic Methodologies: Researchers are continuously developing new ways to synthesize alkyl amines under milder and more efficient conditions. One such approach utilizes vinyl sulfonium (B1226848) salts as precursors. In a metal-free, operationally simple process, the C(sp³)–S bond of the sulfonium salt is cleaved, allowing for the formation of various alkyl amines. researchgate.net Another innovative paradigm addresses the challenge of selective alkylation. By using N-aminopyridinium salts as ammonia (B1221849) surrogates, chemists can achieve controlled mono-alkylation to produce secondary amines, overcoming the common problem of over-alkylation. researchgate.net

These advanced paradigms highlight a shift towards catalytic, selective, and efficient methods for constructing complex amine-containing molecules, expanding the toolkit available for chemical synthesis in medicine and materials science. thegauntgroup.com

Properties

IUPAC Name

triacontan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H63N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;/h2-31H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKBLFUIXRKJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H64ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858507
Record name Triacontan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-96-0
Record name Triacontan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Triacontylamine Hydrochloride

Established Synthetic Routes to 1-Triacontylamine Hydrochloride

The traditional synthesis of this compound involves a two-step process: the formation of the primary amine from a suitable precursor, followed by its conversion to the hydrochloride salt.

1-Triacontanol (B3423078), a naturally occurring fatty alcohol found in plant waxes and beeswax, serves as a convenient and renewable starting material for the synthesis of 1-triacontylamine. wikipedia.orgresearchgate.net The conversion of this alcohol to the corresponding amine is a key transformation.

Classical methods for this conversion typically involve activating the hydroxyl group of 1-triacontanol to turn it into a good leaving group, followed by nucleophilic substitution with an amino group source. This can be achieved by:

Conversion to Alkyl Halides: The alcohol is first converted to an alkyl bromide or chloride. This derivative then reacts with ammonia (B1221849) or a protected amine equivalent to form the primary amine.

Reductive Amination: An alternative route involves the oxidation of 1-triacontanol to triacontanal (B1230368) (the corresponding aldehyde), followed by reductive amination. In this process, the aldehyde reacts with ammonia to form an imine, which is then reduced in situ to the desired 1-triacontylamine.

These multi-step sequences are well-established but can suffer from drawbacks such as the use of harsh reagents and the generation of stoichiometric waste products.

The conversion of the free base, 1-triacontylamine, into its hydrochloride salt is a straightforward acid-base reaction. youtube.comspectroscopyonline.com Amines are characteristically basic and react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.com

In this reaction, the lone pair of electrons on the nitrogen atom of the 1-triacontylamine molecule attacks a proton (H⁺) from hydrochloric acid. This forms a new N-H bond, resulting in a positively charged triacontylammonium cation and a chloride anion (Cl⁻). spectroscopyonline.com

Reaction: CH₃(CH₂)₂₉NH₂ + HCl → [CH₃(CH₂)₂₉NH₃]⁺Cl⁻

The resulting this compound is an ionic compound. youtube.com This salt form often has different physical properties compared to the free amine. For instance, amine salts are typically crystalline solids that are more soluble in water than their free-base counterparts, a property that is often exploited for purification, handling, and in pharmaceutical formulations. spectroscopyonline.comalfa-chemistry.com The formation of the salt can be reversed by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.com

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This has led to new catalytic and sustainable methods for producing long-chain amines like 1-triacontylamine.

Catalytic methods offer significant advantages over classical stoichiometric approaches by providing higher efficiency, selectivity, and atom economy. rsc.org

One of the most promising strategies for the synthesis of N-alkylated amines from alcohols is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This process involves the temporary removal of hydrogen from the alcohol by a catalyst to form an intermediate aldehyde. This aldehyde then reacts with an amine (like ammonia), and the catalyst subsequently returns the hydrogen to the resulting imine intermediate to yield the final amine product. A key benefit of this atom-economic transformation is that water is the only byproduct. rsc.org Various transition metal complexes, often based on ruthenium, iridium, or copper, have been developed to catalyze this reaction. rsc.org

Other advanced catalytic systems for amine synthesis include:

Buchwald-Hartwig and Ullmann Reactions: These are powerful cross-coupling methods for forming C-N bonds, though they typically utilize alkyl halides as starting materials rather than alcohols. rsc.org

Aerobic Oxidative C–H Functionalization: Bio-inspired cooperative catalytic systems can activate the α-C–H bond of primary amines under mild, aerobic conditions, although this is more relevant to functionalization than primary synthesis. nih.gov

Gold Catalysis: Researchers have developed gold-catalyzed reactions for the addition of ammonia to organic compounds, offering an atom-efficient process that avoids the production of waste byproducts often seen in traditional methods. sciencedaily.com

Table 1: Comparison of Catalytic Systems for Amine Synthesis
Catalytic StrategyTypical CatalystSubstratesKey AdvantagesReference
Borrowing HydrogenRu, Ir, or Cu complexesAlcohol + Ammonia/AmineHigh atom economy; water is the only byproduct. rsc.org
Ullmann-type CouplingCuIAryl Halide + AmineEffective for N-arylation; can be adapted for greener solvents. mdpi.com
Gold-catalyzed HydroaminationGold compoundsAcetylene + AmmoniaAtom-efficient with no waste byproducts. sciencedaily.com

Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. rsc.orgnih.gov For the production of this compound, this involves considering the entire lifecycle of the product.

Renewable Feedstocks: The use of 1-triacontanol as a starting material is inherently advantageous from a sustainability perspective, as it is a natural product that can be sourced from renewable biomass like beeswax. wikipedia.orguonbi.ac.ke

Atom Economy: Catalytic methods like the "borrowing hydrogen" strategy are central to green synthesis as they maximize the incorporation of starting materials into the final product, minimizing waste. rsc.org

Green Solvents: Traditional organic solvents often pose environmental and health risks. Research has focused on replacing these with more sustainable alternatives. Deep Eutectic Solvents (DESs), for example, have been successfully used as solvents in metal-catalyzed amine synthesis, such as the Ullmann reaction, offering a more environmentally friendly medium. mdpi.com

Enzymatic Catalysis: While more developed for other reactions like amide bond formation, biocatalysis using enzymes represents a key area of green chemistry. nih.gov The development of aminotransferases or other enzymes capable of converting long-chain alcohols to amines could provide a highly selective and sustainable synthetic route.

Derivatization and Functionalization Strategies

The primary amine group in 1-triacontylamine is a versatile functional handle that allows for a wide range of chemical modifications to tailor the molecule's properties. scispace.com These strategies can be broadly categorized into N-functionalization (reactions at the nitrogen atom) and C-H functionalization (reactions on the alkyl chain).

N-Functionalization: This involves modifying the -NH₂ group. Examples include acylation to form amides, alkylation to form secondary or tertiary amines, or reaction with isocyanates to form ureas. For instance, a polymer prodrug of triacontanol (B1677592) was synthesized by linking it to polyethylene (B3416737) glycol (PEG) via a linker that formed an amide bond, demonstrating a sophisticated derivatization strategy to improve properties like water solubility. nih.gov

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds in aliphatic amines. This allows for the introduction of new functional groups at specific positions along the long alkyl chain, which is challenging with traditional methods. nih.govscispace.com Photoredox and hydrogen atom transfer (HAT) catalysis, for example, can be used for the direct alkylation of primary aliphatic amines. scispace.com

Deaminative Functionalization: This powerful strategy involves the transformation of the primary amine group into a reactive intermediate, such as an alkyl radical. researchgate.netwpmucdn.com The amine is often converted into a Katritzky salt, which can then undergo reactions that cleave the C-N bond and form new carbon-carbon or carbon-heteroatom bonds. researchgate.netwpmucdn.com This allows the long alkyl chain of 1-triacontylamine to be used as a building block in the synthesis of other complex molecules.

Derivatization for Analysis: Chemical derivatization is also a crucial tool for the analysis of compounds like 1-triacontylamine. thermofisher.com Because of its low volatility and lack of a strong chromophore, direct analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be difficult. Derivatization can convert the amine into a form that is more volatile, more easily ionized for mass spectrometry (MS), or possesses a UV-absorbing tag for easier detection. thermofisher.comddtjournal.comjfda-online.com

Chemical Modification of the Amine Headgroup

The primary amine group in this compound is a versatile functional handle that can undergo a variety of chemical modifications. These transformations allow for the synthesis of a diverse range of derivatives with tailored properties. The hydrochloride salt form means the amine is protonated, and for most reactions, it would need to be neutralized to the free amine, 1-triacontylamine, typically by treatment with a base.

Common reactions involving the amine headgroup include acylation and N-alkylation.

Acylation: 1-Triacontylamine can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a standard method for introducing a wide array of functional groups onto the nitrogen atom. libretexts.orgyoutube.com For instance, reaction with a simple acyl chloride like acetyl chloride would yield N-acetyl-1-triacontylamine. The reaction typically proceeds in the presence of a base to neutralize the HCl generated. youtube.com

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various N-alkylation strategies. researchgate.netwhiterose.ac.ukresearchgate.netacs.org Reaction with alkyl halides is a common method, although it can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts. researchgate.net To achieve mono-alkylation, specific reaction conditions and stoichiometries must be employed. Reductive amination, involving the reaction of 1-triacontylamine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled N-alkylation.

Reaction Type Reagents and Conditions Product Type General Reaction Scheme
AcylationAcyl chloride (R-COCl) or Acid anhydride (B1165640) ((R-CO)₂O), Base (e.g., triethylamine)N-Alkyl AmideR'-NH₂ + R-COCl → R'-NH-CO-R + HCl
N-AlkylationAlkyl halide (R-X), BaseSecondary/Tertiary AmineR'-NH₂ + R-X → R'-NH-R + HX
Reductive AminationAldehyde (R-CHO) or Ketone (R₂C=O), Reducing agent (e.g., NaBH₃CN)Secondary/Tertiary AmineR'-NH₂ + R-CHO → R'-N=CHR → R'-NH-CH₂R

Table 1: Representative Chemical Modifications of the Amine Headgroup

Functionalization of the Long Alkyl Chain

The functionalization of the long, saturated alkyl chain of this compound is significantly more challenging than modifying the amine headgroup due to the inert nature of C-H bonds in alkanes. researchgate.netu-tokyo.ac.jpnih.gov However, modern synthetic methods offer potential pathways for introducing functionality along the chain, particularly at the terminal methyl group.

Terminal Functionalization: The terminal methyl group is often the most reactive site on a long alkane chain for selective functionalization. nih.gov While specific examples for 1-triacontylamine are scarce, general methods for terminal C-H functionalization of long-chain alkanes could be applicable. These can include certain radical-mediated reactions or transition-metal-catalyzed C-H activation processes. rsc.org

C-H Activation: The direct activation and functionalization of internal C-H bonds along the alkyl chain is a field of active research. researchgate.netrsc.orgnih.gov These reactions typically employ transition metal catalysts (e.g., palladium, rhodium, iridium) and often require directing groups to achieve regioselectivity. rsc.org In the case of 1-triacontylamine derivatives, the amine or a modified amine functionality could potentially serve as a directing group to guide the catalyst to a specific C-H bond. However, achieving high selectivity on such a long and flexible chain remains a significant synthetic hurdle.

Functionalization Strategy General Approach Potential Reagents/Catalysts Challenges
Terminal Methyl FunctionalizationRadical halogenation or oxidationNBS, NCS, KMnO₄Low selectivity, potential for overreaction
Transition-Metal Catalyzed C-H ActivationDirected or non-directed C-H cleavage and bond formationPd, Rh, Ir complexesRegioselectivity on a long, flexible chain; catalyst compatibility with the amine group

Table 2: Potential Strategies for Alkyl Chain Functionalization

It is important to note that while these general methodologies are established in organic chemistry, their specific application to this compound may require significant optimization of reaction conditions to achieve the desired outcomes.

Spectroscopic and Structural Characterization of 1 Triacontylamine Hydrochloride

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of 1-Triacontylamine Hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and the local environment of protons within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are expected. The protons of the terminal methyl (CH₃) group of the alkyl chain would appear as a triplet at the most upfield position, typically around 0.88 ppm. The vast number of methylene (B1212753) (CH₂) groups in the long alkyl chain would produce a large, broad signal around 1.25 ppm. The methylene group adjacent to the ammonium (B1175870) head (α-CH₂), being deshielded by the electronegative nitrogen, would resonate further downfield, likely as a multiplet around 2.9-3.1 ppm. The three protons of the ammonium group (-NH₃⁺) are expected to produce a broad signal, often in the range of 7.5-8.5 ppm, the exact position and shape of which can be highly dependent on the solvent, concentration, and temperature. The presence of these ammonium protons can be confirmed by D₂O exchange, which causes the signal to disappear. carlroth.comsigmaaldrich.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Carbons directly attached to the nitrogen atom typically appear in the 30-50 ppm region. researchgate.net The long chain of methylene carbons would show a prominent peak around 30-34 ppm, characteristic of the ordered, all-trans conformation found in solid long-chain alkyl systems. cam.ac.uk Signals for the terminal methyl carbon and the carbons near the end of the chain (β, γ) would appear at distinct, more upfield chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (Terminal)~0.88Triplet3H
(CH₂)₂₇~1.25Broad Singlet/Multiplet54H
CH₂ (β to N)~1.60Multiplet2H
CH₂-NH₃⁺ (α to N)~2.95Multiplet2H
-NH₃⁺~8.0Broad Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (α to N)~40
C2 (β to N)~27
C3-C28 (Bulk CH₂)~30-34
C29 (Penultimate)~23
C30 (Terminal CH₃)~14

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the conformational order of the molecule. nih.govresearchgate.net

For this compound, the IR spectrum is expected to be dominated by absorptions from the alkyl chain. Strong bands in the 2920 cm⁻¹ and 2850 cm⁻¹ region correspond to the asymmetric and symmetric C-H stretching vibrations of the methylene groups, respectively. The corresponding C-H stretching of the terminal methyl group would also be present. CH₂ scissoring (bending) vibrations typically appear around 1470 cm⁻¹. americanpharmaceuticalreview.com

The key diagnostic bands for the primary amine salt functionality (-NH₃⁺) include broad and strong absorptions in the 3000-2800 cm⁻¹ region, which arise from the N-H stretching modes and often overlap with the C-H stretching bands. miamioh.edu The asymmetric and symmetric N-H bending (scissoring) modes are expected to appear in the 1620-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively. chemguide.co.uk

Raman spectroscopy offers complementary information. While N-H vibrations are often weak in Raman spectra, the C-H stretching region around 2800-3000 cm⁻¹ is typically strong and can provide insight into the packing and conformational order of the alkyl chains. libretexts.org The C-C stretching modes within the alkyl backbone also give rise to characteristic Raman bands. The synergistic use of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes. msu.edu

Table 3: Predicted Principal Vibrational Modes for this compound.

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (-NH₃⁺)IR~3000-2800Strong, Broad
C-H Asymmetric Stretch (CH₂)IR/Raman~2920Strong
C-H Symmetric Stretch (CH₂)IR/Raman~2850Strong
N-H Asymmetric Bend (-NH₃⁺)IR~1610Medium-Strong
N-H Symmetric Bend (-NH₃⁺)IR~1520Medium-Strong
C-H Scissoring Bend (CH₂)IR~1470Medium-Strong
C-C Stretch (Alkyl Backbone)Raman~1130, ~1060Medium

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For 1-triacontylamine (C₃₀H₆₃N), the molecular weight is 437.83 g/mol .

According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. docbrown.info Thus, the molecular ion [M]⁺• for 1-triacontylamine would be observed at an m/z of 437. However, for long-chain aliphatic amines, the molecular ion peak is often very weak or entirely absent in electron ionization (EI) mass spectra due to the high propensity for fragmentation. nih.gov

The most characteristic fragmentation pathway for primary amines is α-cleavage (cleavage of the bond between the α- and β-carbons). imsa.edu For 1-triacontylamine, this involves the loss of a C₂₉H₅₉• radical, leading to the formation of a highly stable, resonance-delocalized [CH₂NH₂]⁺ ion. This fragment would give rise to the base peak (the most intense peak) in the spectrum at an m/z of 30. docbrown.info Other fragment ions would correspond to the loss of smaller alkyl chains from the molecular ion, creating a series of peaks separated by 14 Da (the mass of a CH₂ group).

Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of 1-Triacontylamine.

m/zProposed Fragment IonFragmentation PathwayRelative Abundance
437[C₃₀H₆₃N]⁺•Molecular IonVery Low / Absent
422[C₂₉H₆₀N]⁺Loss of •CH₃Low
30[CH₄N]⁺α-cleavage: Loss of •C₂₉H₅₉High (Base Peak)
44, 58, 72...[C₂H₆N]⁺, [C₃H₈N]⁺...Cleavage along the alkyl chainDecreasing

Diffraction Techniques for Crystalline Structure and Morphology

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state, providing definitive information on crystal structure and morphology.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic structure of a crystalline material. If a suitable single crystal of this compound can be grown (typically 50-250 microns in size), SC-XRD analysis can provide precise data on its crystal system, space group, and unit cell dimensions.

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. Crucially, it would elucidate the conformation of the long C₃₀ alkyl chain, which is expected to adopt a largely all-trans (zigzag) conformation to maximize packing efficiency. Furthermore, SC-XRD would detail the intermolecular interactions that define the crystal packing, particularly the hydrogen bonding network between the ammonium (-NH₃⁺) group of one molecule and the chloride anions (Cl⁻), as well as potential weaker C-H···Cl interactions. This provides a complete and unambiguous picture of the solid-state structure. While specific data for this compound is not publicly available, a hypothetical dataset illustrates the type of information obtained.

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.50
b (Å)7.80
c (Å)45.00
α (°)90
β (°)95.0
γ (°)90
Volume (ų)1925
Z (molecules/unit cell)4

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is instrumental in identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms.

A PXRD experiment on a powdered sample of this compound would produce a characteristic diffraction pattern, which serves as a "fingerprint" for its specific crystalline phase. The pattern consists of a series of diffraction peaks at specific angles (2θ), from which the interplanar spacings (d-values) of the crystal lattice can be calculated using Bragg's Law. The relative intensities of these peaks are dependent on the arrangement of atoms within the unit cell.

By comparing the experimental pattern to reference patterns, one can confirm the identity and phase purity of the material. Different polymorphs of the same compound will produce distinct PXRD patterns, making this technique essential for solid-state characterization of pharmaceutical and materials science samples.

Table 6: Representative Powder X-ray Diffraction Data for a Long-Chain Alkylamine Hydrochloride.

2θ (°)d-spacing (Å)Relative Intensity (%)
3.922.6100
7.811.345
11.77.630
19.54.525
21.54.180
23.83.775

Thermal Analysis for Phase Transitions and Stability Profiling

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials, providing insights into phenomena such as phase transitions, thermal stability, and decomposition kinetics. For this compound, a long-chain n-alkylammonium chloride, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to understand its behavior as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for investigating the thermal transitions of materials, such as melting, crystallization, and solid-solid phase transitions.

For long-chain n-alkylammonium halides, including this compound, DSC studies reveal a complex sequence of solid-solid phase transitions at temperatures below the melting point. xray.czup.ac.za These transitions are associated with changes in the packing and conformational ordering of the long hydrocarbon chains. up.ac.zabohrium.com The thermal history of the sample can significantly influence its crystalline structure and, consequently, the observed phase transitions. xray.cz

Upon heating, these compounds typically exhibit multiple endothermic transitions. The initial transitions at lower temperatures often correspond to the onset of rotational motion within the alkyl chains and changes from a more ordered crystalline form to a less ordered one. up.ac.za At higher temperatures, further transitions can occur, leading to a liquid crystalline phase before the final melting into an isotropic liquid. up.ac.zabohrium.com The number and temperature of these transitions are dependent on the length of the alkyl chain. researchgate.net

Below is a representative data table illustrating the types of phase transitions that might be observed for a long-chain n-alkylammonium chloride like this compound based on the behavior of similar compounds.

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kJ/mol)Description
Solid-Solid I50-605815-25Transition from a highly ordered crystalline state to a more disordered solid state.
Solid-Solid II80-908820-30Further disordering of the alkyl chains, potentially leading to a rotator phase.
Solid-Liquid Crystal110-12011830-40Transition to a liquid crystalline (smectic) phase.
Melting140-15014840-50Transition from the liquid crystalline phase to the isotropic liquid phase.

Note: The data in this table is illustrative and based on the general behavior of long-chain n-alkylammonium chlorides. Actual experimental values for this compound may vary.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. nih.gov

For alkylammonium chlorides, TGA can reveal the onset temperature of decomposition and the different stages of mass loss. nih.gov The thermal decomposition of these salts typically involves the loss of hydrogen chloride (HCl) followed by the degradation of the organic amine. The stability of the compound is indicated by the temperature at which the initial weight loss occurs.

A typical TGA curve for a stable organic salt like this compound would show a stable baseline up to a certain temperature, after which a significant drop in mass would be observed, indicating decomposition. The analysis is often performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

The following table provides a hypothetical representation of TGA data for this compound, outlining the expected decomposition stages.

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Loss
Initial Decomposition200-250~8-10%Loss of Hydrogen Chloride (HCl)
Main Decomposition250-400~85-95%Degradation of the triacontyl amine backbone
Residual Mass>400<5%Char residue

Note: This table is a generalized representation based on the expected thermal decomposition pattern of long-chain alkylammonium chlorides. The actual temperatures and percentage of weight loss would need to be determined experimentally for this compound.

Supramolecular Assembly and Self Organization Studies of 1 Triacontylamine Hydrochloride

Fundamental Mechanisms of Self-Assembly

The formation of complex, hierarchical structures from individual 1-triacontylamine hydrochloride molecules is a spontaneous process governed by a delicate balance of non-covalent intermolecular interactions. nih.gov These interactions, though individually weak, collectively dictate the final architecture of the assembled state.

Intermolecular Interactions Driving Hierarchical Structure Formation

The primary forces at play in the self-assembly of this compound are hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net

Hydrogen Bonding: The ammonium (B1175870) headgroup (R-NH3+) of the protonated amine can act as a hydrogen bond donor, while the chloride counterion (Cl-) and water molecules can act as acceptors. This network of hydrogen bonds contributes to the stability and ordering of the hydrophilic domains of the assembly. mdpi.comcam.ac.uk In some systems, these interactions can be a dominant factor in the formation of specific structures. mdpi.com

Electrostatic Interactions: The positively charged ammonium headgroups and the negatively charged chloride counterions create electrostatic attractions that are crucial for the initial aggregation and stabilization of the supramolecular structures. academie-sciences.fr Repulsive forces between the cationic headgroups are also present and influence the packing and curvature of the resulting aggregates. mdpi.com

Role of the Hydrophobic Alkyl Chain in Micellization and Bilayer Formation

The exceptionally long triacontyl chain of this compound plays a pivotal role in determining the morphology of the self-assembled structures. The length and nature of the hydrophobic chain are known to be key structural features influencing the biocidal effect and aggregation behavior of quaternary ammonium compounds. geoscienceworld.org

The strong hydrophobic interactions between these long chains favor the formation of structures that maximize the packing of the tails, leading to the formation of micelles or, more commonly, bilayer structures. In a micelle, the hydrophobic tails form a core, shielded from the water by the hydrophilic headgroups. However, the significant length of the triacontyl chain can lead to packing constraints within a spherical micelle. Consequently, these molecules often favor the formation of extended, lamellar structures such as bilayers or vesicles, where the long alkyl chains can align in an interdigitated or non-interdigitated fashion. The increase in the length of the hydrophobic tail generally enhances the tendency for self-assembly. mdpi.com

Influence of Counterions on Supramolecular Architecture

The counterion, in this case, chloride (Cl-), plays a more significant role than simply ensuring charge neutrality. The size, hydration, and specific interactions of the counterion can significantly influence the resulting supramolecular architecture. rsc.orgnih.gov

The binding of the counterion to the charged headgroups can screen the electrostatic repulsion between them, which in turn affects the packing of the amphiphilic molecules. mdpi.com A higher degree of counterion binding allows the headgroups to pack more closely, which can favor a transition from more curved structures like spherical micelles to less curved structures like cylindrical micelles or planar bilayers. The nature of the counterion has been shown to have a profound effect on the aggregation and chiral information relay in other amine-based systems. acs.org Studies on other systems have shown that changing the counterion can dramatically alter the resulting supramolecular assemblies. rsc.org

Morphological Characterization of Self-Assembled Structures

To understand the macroscopic properties of a material composed of self-assembled this compound, it is essential to characterize the morphology of the constituent nanostructures. A suite of advanced analytical techniques is employed for this purpose.

Microscopic Techniques (AFM, TEM, SEM) for Nanostructure Visualization

Direct visualization of the self-assembled structures is achieved through various high-resolution microscopy techniques.

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the surface topography of the assembled structures with sub-nanometer resolution. longdom.org It can provide three-dimensional images of the aggregates, revealing details about their shape, size, and surface features without the need for extensive sample preparation that might alter the native structure. longdom.org

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional projection images of the nanostructures. longdom.org By staining or cryo-fixation techniques, TEM can reveal the internal structure of aggregates like vesicles, confirming the presence of a bilayer, or visualize the morphology of micelles and other assemblies. TEM has been used to observe various aggregate morphologies, including worm-like micelles, in similar surfactant systems. researchgate.net

These microscopic techniques are often used in a complementary fashion to obtain a comprehensive understanding of the morphology of the self-assembled structures. longdom.org

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or aggregates in a solution. malvernpanalytical.commdpi.com It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.

From these fluctuations, the diffusion coefficient of the aggregates can be calculated, which is then related to their hydrodynamic radius via the Stokes-Einstein equation. DLS provides information on the average size of the aggregates and the polydispersity of the sample, indicating the range of sizes present. nih.gov This technique is particularly useful for studying the kinetics of aggregation and the stability of the self-assembled structures over time. malvernpanalytical.comresearchgate.net However, it is important to note that DLS measures the hydrodynamic radius, which can be influenced by the shape of the aggregate and the presence of a hydration layer. nih.gov

ParameterDescriptionRelevance to this compound Assembly
Hydrodynamic Radius (Rh) The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.Provides a measure of the effective size of the self-assembled aggregates in solution, including any associated solvent molecules.
Polydispersity Index (PDI) A measure of the broadness of the size distribution.A low PDI value indicates a more uniform population of aggregates, while a high PDI suggests a wide range of sizes are present.
Intensity Distribution The raw data from a DLS experiment, showing the scattering intensity of different-sized particles.Can reveal the presence of multiple populations of aggregates, such as monomers, micelles, and larger clusters.
Volume/Number Distribution Derived from the intensity distribution, these provide a more intuitive representation of the relative amounts of different-sized particles.Helps to quantify the proportion of different types of self-assembled structures in the sample.

Stimuli-Responsive Supramolecular Systems

Supramolecular assemblies held together by non-covalent interactions can often be designed to respond to external stimuli, leading to changes in their structure and properties. acs.org For amphiphiles like this compound, key stimuli include pH and temperature.

The self-assembly of primary amine hydrochlorides is intrinsically pH-responsive due to the protonation-deprotonation equilibrium of the amine head group.

In acidic to neutral solutions, the primary amine group of this compound is protonated (-NH3+), rendering the head group charged and hydrophilic. This charge induces electrostatic repulsion between the head groups, which counteracts the hydrophobic attraction of the long alkyl chains. The balance between these forces dictates the geometry and size of the resulting self-assembled structures, such as micelles or vesicles.

Upon increasing the pH to basic conditions, the amine group gets deprotonated to its neutral form (-NH2). This loss of charge significantly reduces the electrostatic repulsion between head groups, allowing the strong van der Waals forces between the 30-carbon chains to dominate. This shift in intermolecular forces is expected to trigger a significant morphological transition in the self-assembled structures. For instance, spherical micelles might grow into larger, elongated, or worm-like micelles, or even transform into lamellar structures or precipitates, as the system seeks to minimize the exposure of the hydrophobic chains to the aqueous environment. rsc.orgnih.gov This pH-triggered transition is a hallmark of responsive systems based on ionizable amphiphiles. nih.govnih.gov

Table 1: Expected pH-Dependent Properties of this compound Assemblies (This table is illustrative and based on general principles of long-chain alkylamine hydrochlorides)

pH Range Head Group State Dominant Intermolecular Interaction Expected Assembly Morphology
Acidic (pH < pKa) Protonated (-NH3+) Electrostatic Repulsion & Hydrophobic Attraction Spherical or Ellipsoidal Micelles

Temperature is another critical stimulus that can modulate the self-assembly of long-chain amphiphiles. The solubility of many surfactants, particularly ionic ones, is temperature-dependent, a phenomenon characterized by the Krafft temperature (TK). Below the Krafft temperature, the surfactant's solubility is low, and it exists primarily as crystalline or hydrated solid. Above the TK, solubility increases dramatically, and the molecules readily form micelles.

For a molecule with a very long alkyl chain like 1-triacontyl, the Krafft temperature is expected to be relatively high. The self-assembly process is thus highly dependent on the system's temperature. Studies on analogous long-chain surfactants have shown that as the temperature is raised, transitions from more ordered, crystalline-like assemblies (e.g., tubules, ribbons) to more dynamic and disordered structures (e.g., micelles, vesicles) can occur. rsc.org This transition is often reversible.

The extensive hydrophobic interactions of the C30 chains in this compound would likely lead to highly stable, ordered structures at room temperature. Increasing the temperature would introduce more kinetic energy, leading to greater conformational freedom (more gauche defects) in the alkyl chains and potentially triggering a transition to different morphologies. acs.org

Table 2: Hypothetical Temperature-Dependent Phase Behavior of this compound in Aqueous Solution (This table is hypothetical and illustrates expected behavior based on similar long-chain surfactants)

Temperature Range Alkyl Chain State Predominant Assembly State
Low Temperature (< TK) Highly ordered (all-trans) Crystalline hydrate/precipitate
Moderate Temperature (≥ TK) Increased conformational freedom Ordered aggregates (e.g., bilayers, vesicles)

The application of external fields, such as electric or magnetic fields, can influence the alignment and structure of supramolecular assemblies, particularly if the assemblies possess anisotropic properties. While specific studies on this compound are absent, research on other systems demonstrates that charged or polar assemblies can be oriented by an electric field. However, significant structural transformations typically require strong fields and specific molecular designs. For simple assemblies like those expected from this compound, the effects of external fields are likely to be less pronounced compared to pH or temperature changes.

Computational Modeling of Self-Assembly Processes

Given the challenges in experimentally studying the detailed molecular-level dynamics of self-assembly, computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool. aip.org

For this compound, MD simulations could provide profound insights into its self-assembly. By modeling the interactions between the amphiphiles and with the surrounding water molecules, simulations can predict the most stable assembly morphologies, the critical aggregation concentration, and the dynamics of the assembly process.

Key areas where computational modeling would be beneficial:

Predicting Aggregate Morphology: Simulations can help visualize the three-dimensional structure of the aggregates, confirming whether they form micelles, bilayers, vesicles, or other complex structures under different conditions.

Understanding Intermolecular Interactions: The relative contributions of hydrophobic, electrostatic, and hydrogen bonding interactions to the stability of the assemblies can be quantified. researchgate.net

Simulating Stimuli-Response: The structural transitions in response to changes in pH (by altering the protonation state of the amine) or temperature can be simulated, providing a molecular-level picture of these dynamic processes.

Chain Conformation Analysis: The degree of order within the long C30 alkyl chains (e.g., the ratio of trans to gauche conformations) can be calculated, offering insights into the packing and fluidity of the hydrophobic core. researchgate.net

Table 3: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound Self-Assembly (This table is for illustrative purposes to show the type of data obtained from MD simulations)

Simulation Parameter Description Hypothetical Value/Observation
Aggregation Number (Nagg) Average number of molecules per micelle. Predicted to be high due to the long chain length.
Radius of Gyration (Rg) A measure of the size of the self-assembled aggregate. Would vary significantly with pH and temperature.
Solvent Accessible Surface Area (SASA) The surface area of the aggregate exposed to water. Minimization of hydrophobic SASA drives assembly.

Interaction Mechanisms and Chemical Reactivity of 1 Triacontylamine Hydrochloride

Acid-Base Equilibria and Protonation State Dependence in Various Media

1-Triacontylamine hydrochloride is the salt of a strong acid (hydrochloric acid) and a weak base (1-triacontylamine). In aqueous solutions, it partakes in an acid-base equilibrium. The protonation state of the primary amine group is highly dependent on the pH of the surrounding medium. bu.edulibretexts.org As a Brønsted-Lowry acid, the protonated amine can donate a proton to water, establishing an equilibrium between the cationic alkylammonium ion (R-NH₃⁺) and the neutral molecular amine (R-NH₂). libretexts.org

The governing reaction is as follows: R-NH₃⁺ (aq) + H₂O (l) ⇌ R-NH₂ (aq) + H₃O⁺ (aq)

The equilibrium constant for this reaction is the acid ionization constant (Ka). youtube.com Consequently, the relative concentrations of the protonated and deprotonated species are dictated by the solution's pH. In acidic to near-neutral conditions, the equilibrium lies to the left, and the cationic, water-soluble 1-triacontylammonium ion (CH₃(CH₂)₂₉NH₃⁺) is the predominant species. riversidelocalschools.com As the pH increases into the alkaline range, the equilibrium shifts to the right, favoring the deprotonation to the neutral, molecular 1-triacontylamine (CH₃(CH₂)₂₉NH₂). This neutral form exhibits significantly lower water solubility due to its long, nonpolar alkyl chain. oup.com Many amine drugs are administered as acid salts to improve water solubility and stability. riversidelocalschools.com

Table 1: Protonation State of 1-Triacontylamine in Different Aqueous Media

pH Range Dominant Species Chemical Formula Properties
Acidic (pH < 7) 1-Triacontylammonium ion CH₃(CH₂)₂₉NH₃⁺ Cationic, water-soluble
Neutral (pH ≈ 7) 1-Triacontylammonium ion CH₃(CH₂)₂₉NH₃⁺ Cationic, water-soluble

Interfacial Behavior and Surface Activity

The dual nature of this compound, possessing a hydrophilic primary amine headgroup and a large, hydrophobic 30-carbon tail, imparts significant surface-active properties. This amphiphilicity drives its behavior at various interfaces. utwente.nl

This compound readily adsorbs onto solid surfaces from a liquid phase, particularly those bearing a negative charge, such as silica (B1680970) and other silicate (B1173343) minerals. acs.org The adsorption mechanism is a multi-step process. Initially, an electrostatic attraction occurs between the positively charged alkylammonium headgroup (R-NH₃⁺) and the negatively charged sites on the solid surface (e.g., deprotonated silanol (B1196071) groups, Si-O⁻). acs.org

Following this initial attraction, strong hydrophobic interactions between the long triacontyl chains of adjacent adsorbed molecules become a dominant driving force. This leads to the formation of two-dimensional aggregates on the surface, sometimes referred to as hemimicelles or admicelles. acs.org This aggregation at the interface can render the originally hydrophilic surface highly hydrophobic. Spectroscopic studies on similar long-chain alkylamines have shown that at a certain critical concentration, a well-oriented and densely packed monolayer of amine species forms on the surface. acs.org The adsorption process is influenced by factors such as pH, which affects the protonation of the amine and the surface charge of the solid, and the presence of other ions in the solution. acs.orgaps.org

At an air-water interface, this compound molecules orient themselves to minimize free energy, with the hydrophilic -NH₃⁺Cl⁻ group immersed in the aqueous phase and the hydrophobic C₃₀H₆₁ tail extending into the air. aps.org This molecular arrangement disrupts the cohesive energy of water at the surface, thereby reducing the surface tension. Similarly, at an oil-water interface, the amine molecules align with their polar heads in the water and their nonpolar tails in the oil phase, acting as an emulsifier. rsc.orgarxiv.org

Like other surfactants, as the bulk concentration of this compound increases, it reaches a point known as the critical micelle concentration (CMC), where the molecules begin to self-assemble into micelles in the bulk solution. mdpi.com Due to the extremely long C30 chain, this compound is expected to have a very low CMC and a high propensity for surface activity. Studies on homologous series of alkylamine salts show that surface activity increases and CMC decreases with increasing alkyl chain length. mdpi.comrsc.org

Table 2: General Interfacial Properties of Long-Chain Cationic Surfactants

Property Description Influence of Chain Length
Surface Tension Reduction Lowers the surface tension of water. Efficiency increases with longer chain length.
Critical Micelle Conc. (CMC) Concentration at which micelles form. Decreases significantly with longer chain length. mdpi.com
Area per Molecule (Amin) Minimum area occupied by a molecule at the interface. Generally increases with the bulkiness of the headgroup. rsc.org

| Maximum Surface Excess (Γmax) | Maximum density of surfactant at the interface. | Related to how tightly molecules can pack at the interface. rsc.org |

Interactions with Model Biological Systems (Non-Human)

The interactions of this compound with simplified biological structures in vitro are primarily governed by electrostatic and hydrophobic forces.

In model systems, this compound interacts strongly with lipid bilayers, which are the fundamental structure of cell membranes. nih.gov The initial interaction is driven by the electrostatic attraction between the positively charged 1-triacontylammonium headgroup and the negatively charged phosphate (B84403) groups present in many phospholipids (B1166683) (e.g., phosphatidylglycerol, phosphatidylserine). mdpi.comnih.gov

Following this electrostatic binding, the long, lipophilic triacontyl tail can insert itself into the hydrophobic core of the lipid bilayer. csic.esucl.ac.be This intercalation can perturb the ordered packing of the lipid acyl chains, leading to changes in membrane properties such as fluidity, permeability, and mechanical strength. nih.govchemrxiv.org Studies with similar long-chain amines and cationic surfactants have demonstrated that such interactions can lead to membrane destabilization and increased permeability to ions and other small molecules. ucl.ac.benih.gov The depth of insertion and the extent of disruption depend on both the lipid composition of the bilayer and the structure of the amphiphile. csic.es

In controlled in vitro environments, this compound can interact with other biological macromolecules like peptides and nucleic acids. nih.govnih.gov These interactions are highly dependent on the net charge of the biomolecule under the specific experimental conditions (e.g., pH, ionic strength).

Peptides: Many peptides possess a net negative charge at physiological pH due to the presence of acidic amino acid residues such as aspartic acid and glutamic acid. The cationic headgroup of 1-triacontylammonium can form electrostatic complexes with these anionic peptides. researchgate.net Furthermore, the hydrophobic tail could engage in hydrophobic interactions with nonpolar residues on the peptide.

Nucleic Acids: DNA and RNA are polyanions due to the negatively charged phosphate groups in their backbone. Consequently, a strong electrostatic attraction is expected between the cationic 1-triacontylammonium ion and nucleic acids. nih.gov This can lead to the condensation and aggregation of the nucleic acids as the positive charges of the amine neutralize the negative charges of the phosphate backbone. This is a well-documented phenomenon for polycationic molecules interacting with DNA and RNA in vitro.

Table 3: Summary of In Vitro Interactions with Model Biological Components

Biological Component Primary Interaction Force(s) Potential Consequence(s) in Model Systems
Anionic Lipid Bilayers Electrostatic, Hydrophobic Binding to membrane surface, insertion of tail into core, altered fluidity and permeability. mdpi.comcsic.es
Anionic Peptides Electrostatic, Hydrophobic Complex formation, potential conformational changes. researchgate.net

| Nucleic Acids (DNA/RNA) | Electrostatic | Neutralization of phosphate backbone charge, condensation, and aggregation. nih.gov |

Chemical Reactivity and Degradation Pathways of the Amine Group

The dominant characteristic of the amine group is its basicity and nucleophilicity. wikipedia.org However, in this compound, the lone pair of electrons on the nitrogen atom is bonded to a proton from hydrogen chloride, forming an ammonium (B1175870) salt. libretexts.orglibretexts.org This protonation significantly reduces the nucleophilicity of the amine. For the amine to participate in nucleophilic reactions, it must be deprotonated, typically by the addition of a base, to regenerate the free primary amine (R-NH₂). libretexts.org

The reactivity of the free amine form of 1-triacontylamine encompasses several key reaction types typical of primary amines. These include reactions with acyl chlorides and acid anhydrides to yield amides, a transformation known as the Schotten-Baumann reaction. wikipedia.org Similarly, it can react with sulfonyl chlorides to produce sulfonamides. wikipedia.org Another important reaction is the formation of imines through condensation with aldehydes or ketones. wikipedia.orglibretexts.org

In the presence of nitrous acid, primary aliphatic amines like 1-triacontylamine are expected to form highly unstable diazonium salts. These intermediates readily decompose, losing nitrogen gas (N₂) to form a carbocation, which can then lead to a mixture of products including alcohols and alkenes. libretexts.org

From a thermal standpoint, amine hydrochlorides can exhibit reactive decomposition. When heated, they can dissociate back into the constituent amine and hydrogen chloride gas. olisystems.com

The environmental fate and degradation of long-chain alkylamines, such as 1-triacontylamine, are primarily driven by microbial processes. nih.gov Studies on similar long-chain primary alkylamines have elucidated a common biodegradation pathway. nih.govoup.com This pathway is initiated by the cleavage of the carbon-nitrogen bond.

Both aerobic and anaerobic bacteria have demonstrated the ability to degrade long-chain alkylamines. oup.com For instance, certain Pseudomonas and Rhodococcus species are capable of utilizing these compounds as a source of carbon, nitrogen, and energy. nih.govoup.com The degradation typically proceeds via an initial oxidation of the amine to the corresponding aldehyde. This aldehyde is then further oxidized to a fatty acid, which can subsequently enter the β-oxidation cycle for complete mineralization. oup.comresearchgate.net

Research on a denitrifying bacterium, Pseudomonas stutzeri, has shown that it can anaerobically degrade long-chain alkylamines (C₄ to C₁₈). nih.govwur.nl The proposed mechanism involves the cleavage of the C-N bond to form alkanals, which are then oxidized to fatty acids. oup.comnih.gov This indicates that even in anoxic environments, pathways exist for the breakdown of such compounds.

Table of Reactions for the Primary Amine Group

Reaction TypeReactantProduct
AcylationAcyl Chloride / Acid Anhydride (B1165640)Amide
SulfonylationSulfonyl ChlorideSulfonamide
Imine FormationAldehyde / KetoneImine
DiazotizationNitrous AcidUnstable Diazonium Salt (leads to Alcohols, Alkenes)
NeutralizationStrong AcidAmmonium Salt

Proposed Microbial Degradation Pathway of 1-Triacontylamine

StepProcessIntermediate/ProductEnzymatic System (Example)
1C-N Bond Cleavage / Oxidation1-TriacontanalAlkylamine Dehydrogenase
2OxidationTriacontanoic AcidAldehyde Dehydrogenase
3Further MetabolismAcetyl-CoA unitsβ-Oxidation Cycle

Biochemical and Plant Science Studies Non Human Organisms

Investigation as a Plant Growth Regulator Analog

The primary interest in 1-Triacontylamine hydrochloride within plant science stems from its structural relationship to Triacontanol (B1677592) (TRIA), a saturated 30-carbon primary alcohol recognized for its potent plant growth-promoting effects. wellyoutech.comvernado.co.nz The substitution of TRIA's terminal hydroxyl group with an amine hydrochloride group in this compound suggests the possibility of analogous or modified biological activity.

Direct comparative studies between this compound and Triacontanol in model plant systems are not extensively documented in publicly available scientific literature. However, the vast body of research on TRIA provides a crucial baseline for hypothesizing the potential effects of its amine analog.

TRIA has been demonstrated to positively influence a wide array of plant growth parameters. wellyoutech.comvernado.co.nzzylemsa.co.za Foliar application of TRIA has been shown to increase plant height, fresh and dry weight, and leaf area in various crops. zylemsa.co.za For instance, studies on rice and corn have shown that TRIA can enhance growth, and in some cases, yield. saahasindia.org

One pivotal study on TRIA analogs, which included compounds with altered terminal functional groups, reported that none of the tested analogs independently stimulated growth in rice, maize, or tomato seedlings. nih.gov Intriguingly, when applied concurrently with TRIA, these analogs, including those with different functional groups, inhibited the growth-promoting response of TRIA. nih.gov This suggests that while the 30-carbon chain is crucial, the terminal functional group is highly specific for eliciting a positive growth response. Based on these findings, it can be postulated that this compound might act as an antagonist to TRIA's growth-promoting effects.

Table 1: Documented Effects of Triacontanol (TRIA) on Various Plant Species

Plant SpeciesObserved Effects of TRIA Application
Rice (Oryza sativa)Increased dry weight, stimulation of a second messenger. saahasindia.org
Maize (Zea mays)No significant increase in dry weight in some studies. nih.gov
Tomato (Lycopersicon esculentum)Inhibition of TRIA's effects by analogs. nih.gov
Strawberry (Fragaria × ananassa)Alleviation of drought stress effects, increased yield. nih.gov
Various CropsEnhanced photosynthesis, nutrient uptake, and stress resistance. wellyoutech.com

This table is based on studies of Triacontanol, as specific comparative data for this compound is not available.

The mechanisms through which TRIA exerts its effects are multifaceted, involving the rapid generation of a secondary messenger, L(+)-adenosine, which in turn influences various physiological processes. saahasindia.org TRIA is known to enhance photosynthesis, and this is considered a primary mechanism for its growth-promoting activity. vernado.co.nz It can lead to increased chlorophyll (B73375) content and improved efficiency of the photosynthetic apparatus. wellyoutech.com

Given the inhibitory effects of TRIA analogs observed in some studies, it is plausible that this compound could interfere with the initial perception of the TRIA signal or the subsequent signal transduction cascade. The amine hydrochloride group, being more polar and charged compared to the hydroxyl group, might interact differently with the putative TRIA receptor at the cell membrane, potentially blocking the binding of TRIA or failing to trigger the downstream signaling events that lead to enhanced photosynthesis and gene expression.

Research on other long-chain molecules has shown that they can influence the expression of genes related to photosynthesis and stress responses. However, without specific studies on this compound, its precise impact on gene expression in plants remains a matter of speculation.

Effects on Microbial Systems (e.g., Bacteria, Fungi)

The potential for this compound to interact with microbial systems is another area of significant interest, primarily due to the known antimicrobial properties of other long-chain aliphatic amines and their derivatives.

While direct studies on the effect of this compound on microbial growth and metabolism are scarce, research on similar long-chain amine compounds provides a basis for potential activity. Long-chain amines and quaternary ammonium (B1175870) compounds have been shown to possess antimicrobial properties. oup.commdpi.com Their mechanism of action often involves the disruption of the microbial cell membrane, leading to leakage of cellular contents and ultimately, cell death. mdpi.com

The long, lipophilic 30-carbon tail of this compound would likely facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes. The cationic amine head group could then interact with the negatively charged components of the membrane, disrupting its integrity. This disruption could have profound effects on microbial metabolic pathways that are membrane-associated, such as cellular respiration and nutrient transport.

The characterization of the potential antimicrobial activity of this compound would involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of representative bacteria and fungi. Some product listings for this compound mention "antibacterial" properties, though without supporting data. americanchemicalsuppliers.com

Studies on other long-chain amines have demonstrated a range of antimicrobial efficacy. For example, some long-chain amido triacids have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. oup.com The antimicrobial activity of these compounds is often dependent on the length of the alkyl chain, with longer chains sometimes exhibiting greater activity. researchgate.net It is therefore plausible that this compound could exhibit significant antimicrobial activity against a spectrum of microbes.

Table 2: Antimicrobial Activity of Representative Long-Chain Amine Compounds

Compound ClassTarget Microorganism(s)Observed Effect
Long-chain amido triacidsMRSA, Candida albicansAntimicrobial activity. oup.com
Quinuclidine salts with long alkyl chainsStaphylococcus aureusSuppression of biofilm formation, membrane targeting. mdpi.com
N-halamine with C-12 alkyl chainE. coli, S. aureusAntimicrobial effects. nih.gov

This table presents data for compounds structurally related to this compound to indicate potential antimicrobial activity, as specific data for the subject compound is limited.

Biochemical Pathway Modulation in Non-Human Organisms

The potential for this compound to modulate biochemical pathways in non-human organisms extends from its likely interactions with cell membranes and signaling pathways. In plants, as an analog of TRIA, it could potentially interfere with the synthesis or signaling of phytohormones and the regulation of metabolic pathways related to growth and stress response.

In microbial systems, beyond the disruption of membrane integrity, the entry of this compound into the cytoplasm could lead to interactions with various intracellular components. This could result in the inhibition of essential enzymes or the disruption of metabolic pathways crucial for microbial survival. For instance, the interaction of the amine group with cellular macromolecules could alter their function. However, without empirical data, these proposed modulatory effects remain hypothetical. Further research is imperative to elucidate the specific biochemical pathways in both plants and microorganisms that are affected by this compound.

Enzyme Activity Assays and Regulatory Effects

There is a notable absence of published research specifically investigating the effects of this compound on enzyme activity in non-human organisms. While studies on the related compound, triacontanol, have demonstrated significant modulation of various enzymes in plants, similar assays and documented regulatory effects for its hydrochloride derivative are not available in the reviewed scientific literature.

Data on this compound and Enzyme Activity:

A search of scientific databases revealed no specific data tables or detailed research findings on the impact of this compound on enzyme kinetics or regulatory functions in plants or other non-human model organisms.

Cellular Signaling Pathway Perturbations in Model Organisms

Similarly, there is no specific information available in the scientific literature detailing the perturbation of cellular signaling pathways in model organisms by this compound. Research on triacontanol suggests that it can influence signaling cascades, including the generation of second messengers. However, studies to determine if this compound elicits similar or different responses in cellular signaling have not been published.

Data on this compound and Cellular Signaling:

No data tables or specific research findings detailing the effects of this compound on cellular signaling pathways in any non-human model organism could be located in the available scientific literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-triacontylamine hydrochloride, governing its reactivity and interactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is characterized by the electron-donating nature of the long alkyl chain and the electron-withdrawing effect of the protonated amine group (-NH3+). Like other primary amines, the nitrogen atom possesses a lone pair of electrons, which is involved in bonding with the hydrogen from hydrogen chloride, forming the ammonium (B1175870) salt. This localization of charge significantly influences the molecule's reactivity. wikipedia.org

Key reactivity descriptors, often derived from Density Functional Theory (DFT) calculations, can predict the chemical behavior of the molecule. researchgate.netacs.org For primary amines, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, electronegativity, and local softness are crucial. osti.gov The HOMO is typically localized on the non-bonding lone pair of the nitrogen in the free amine, making it a good nucleophile. wikipedia.org In the hydrochloride salt form, the reactivity is governed by the electrostatic potential and the ability to participate in hydrogen bonding.

Table 1: Theoretical Reactivity Descriptors for Primary Amines

Descriptor Significance Expected Trend for this compound
HOMO Energy Indicates the ability to donate electrons. Relatively high for the free amine, lower for the hydrochloride salt.
LUMO Energy Indicates the ability to accept electrons. Relatively high, indicating low electrophilicity.
HOMO-LUMO Gap Relates to chemical stability and reactivity. A larger gap suggests higher stability.
Electronegativity The power of an atom to attract electrons. The N atom is highly electronegative, further enhanced in the -NH3+ group. osti.gov

| Local Softness | Describes the reactivity of a specific site in the molecule. | The nitrogen atom is the primary site for chemical reactions. osti.gov |

Note: Specific values require dedicated quantum chemical calculations for this compound.

Conformational Analysis of the Long Alkyl Chain and Amine Group

The 30-carbon alkyl chain (triacontyl) of this compound exhibits significant conformational flexibility. Rotations around the numerous carbon-carbon single bonds allow the chain to adopt various conformations. pharmacy180.com The most stable conformation for a simple alkane chain is the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. pharmacy180.comscribd.com However, in different environments, such as in solution or in aggregated structures, gauche conformations can also be present. pharmacy180.com

Molecular Dynamics Simulations for Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic processes of this compound, particularly its self-assembly in solution and its behavior at interfaces. nih.govnih.gov These simulations can track the movement of each atom over time, providing a detailed picture of collective phenomena.

Dynamics of Micelle and Vesicle Formation

As an amphiphilic molecule with a hydrophilic amine hydrochloride head group and a long hydrophobic alkyl tail, this compound is expected to self-assemble in aqueous solutions. youtube.com Above a certain concentration, known as the critical micelle concentration (CMC), these molecules are likely to form micelles. nih.govmpg.de In these structures, the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. youtube.com

While single-chain amphiphiles typically form spherical or rod-like micelles, under specific conditions, they can also form bilayer structures like vesicles. acs.orgnih.govrsc.org The formation of vesicles from single-chain amphiphiles is less common than from double-chain amphiphiles but has been observed, particularly for ionic single-chain amphiphiles. acs.orgnih.gov The long, 30-carbon chain of this compound would significantly influence the packing parameter, which is a key factor in determining the geometry of the self-assembled structures. A micelle-to-vesicle transition can sometimes be induced by changes in concentration or other environmental factors. rsc.orgrsc.org

Interactions with Solvent Systems and Surfactants

The behavior of this compound is highly dependent on its interactions with the surrounding solvent. In polar solvents like water, the hydrophilic head group will be well-solvated, while the long hydrophobic tail will drive the molecule to interfaces or to self-aggregate. wikipedia.org

MD simulations can elucidate the specific interactions between this compound and other surfactant molecules. mdpi.comnih.gov When mixed with other surfactants, it can form mixed micelles. researchgate.netplos.org The nature of these interactions, whether synergistic or antagonistic, depends on the chemical structures of the interacting species. nih.gov For instance, mixing with anionic surfactants could lead to strong electrostatic interactions between the cationic amine head group and the anionic head group of the other surfactant, potentially leading to the formation of more stable mixed aggregates. mdpi.com The study of such interactions is crucial for formulating complex systems for various applications. nih.gov

Structure-Activity Relationship (SAR) Modeling for Biological and Material Applications

Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or material properties. researchgate.netresearchgate.net For long-chain amines like this compound, SAR models can be developed to predict their efficacy in various applications.

For biological applications, the length of the alkyl chain is often a critical determinant of activity. tandfonline.comnih.gov Studies on other long-chain amines have shown that properties like antimicrobial or antifungal activity can be optimized by tuning the chain length. tandfonline.comnih.govfrontiersin.orgnih.gov A typical SAR study would involve synthesizing and testing a series of homologous amines with varying chain lengths to establish a relationship between the chain length and the observed activity. nih.gov

In the context of material science, for example as corrosion inhibitors, the long alkyl chain can form a protective hydrophobic layer on a metal surface. researchgate.net SAR models could help in designing amines with optimal chain lengths and head group functionalities for maximum surface coverage and inhibition efficiency. researchgate.net The development of predictive (Q)SAR models often involves the use of molecular descriptors derived from quantum chemical calculations and molecular modeling. researchgate.netnih.govbohrium.com

Predictive Models for Self-Assembly Characteristics

The self-assembly of long-chain alkylamines like this compound is a phenomenon ripe for theoretical exploration. Predictive models, particularly those based on molecular dynamics (MD) simulations, are instrumental in elucidating the mechanisms driving the formation of ordered structures. mdpi.comaip.org These models can simulate the behavior of individual molecules and their collective organization into larger assemblies, providing a level of detail that is often inaccessible through experimental techniques alone. nih.gov

Molecular dynamics simulations track the movement of atoms and molecules over time, governed by the forces of interaction between them. mdpi.comrsc.org For long-chain amines, these simulations can reveal how factors like chain length, headgroup charge, and solvent conditions influence the final self-assembled structures. aip.orgacs.org For instance, simulations can predict the formation of micelles, bilayers, or other aggregates and provide insights into their stability and morphology. The use of computational modeling is a mature discipline that helps in predicting, setting up, and interpreting experimental results, thereby accelerating scientific progress at a reduced cost. mdpi.com

Several computational approaches are employed to model self-assembly:

All-Atom Molecular Dynamics (AA-MD): This method provides a highly detailed view by explicitly representing every atom in the system. It is computationally intensive but offers high fidelity in describing intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for the self-assembly of amphiphilic molecules. nih.gov

Coarse-Grained Molecular Dynamics (CG-MD): To simulate larger systems and longer timescales, coarse-graining techniques are used. In this approach, groups of atoms are represented as single "beads," reducing the computational cost. This allows for the study of large-scale phenomena like the formation of extensive lamellar structures or vesicles. nih.gov

Dissipative Particle Dynamics (DPD): This is another mesoscale simulation method that is particularly well-suited for studying the hydrodynamics and phase behavior of complex fluids, including surfactant solutions.

These predictive models are not only descriptive but can also be predictive. By systematically varying parameters within the simulation, such as the concentration of this compound or the ionic strength of the solution, it is possible to construct phase diagrams that map out the expected self-assembled structures under different conditions. colloid.nl

Table 1: Computational Models for Predicting Self-Assembly

Model TypeDescriptionKey Strengths
All-Atom Molecular Dynamics (AA-MD)Represents every atom explicitly.High accuracy in describing detailed intermolecular interactions.
Coarse-Grained Molecular Dynamics (CG-MD)Groups of atoms are represented as single "beads".Allows for simulation of larger systems and longer timescales. nih.gov
Dissipative Particle Dynamics (DPD)A mesoscale method for complex fluids.Effective for studying hydrodynamics and phase behavior.

In Silico Screening for Novel Interactions

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to interact with a target molecule. nih.govnih.gov In the context of this compound, this approach can be used to discover novel interacting partners, which could lead to new applications. These methods analyze various physical, chemical, and mathematical parameters to study the behavior of drugs and their protein targets. researchgate.net

The primary methods for in silico screening include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking could be used to screen for its ability to bind to specific proteins, nucleic acids, or other macromolecules. The process involves finding the most favorable 3D binding conformations of the ligand to the target, which are then scored and ranked. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By creating a pharmacophore model based on the structure of this compound, it is possible to search for other molecules with similar interaction potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are regression or classification models that relate the chemical structure of a compound to its biological activity. researchgate.net While traditionally used in drug discovery, QSAR principles can be applied to predict the interaction of this compound with various targets based on its structural properties.

A significant advantage of in silico screening is its ability to rapidly and cost-effectively evaluate a vast number of potential interactions. mdpi.com For example, a virtual screen could be performed to identify proteins whose function might be modulated by the binding of this compound, potentially uncovering new therapeutic or biotechnological applications. Molecular dynamics simulations are often used in conjunction with docking to refine the predicted binding poses and to assess the stability of the resulting complex over time. nih.govresearchgate.net

Table 2: In Silico Screening Techniques for Novel Interactions

TechniqueDescriptionApplication for this compound
Molecular DockingPredicts the binding orientation of a ligand to a target. nih.govScreening for binding to proteins, nucleic acids, etc.
Pharmacophore ModelingUses a 3D arrangement of essential molecular features. nih.govIdentifying molecules with similar interaction potential.
QSARRelates chemical structure to biological activity. researchgate.netPredicting interactions based on structural properties.

Analytical Method Development and Validation for 1 Triacontylamine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 1-Triacontylamine Hydrochloride, providing the means to separate it from impurities and quantify its presence. The choice of technique is dictated by the physicochemical properties of the analyte, such as its high molecular weight, low volatility, and lack of a UV-absorbing functional group.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. uta.edu Direct analysis of this compound by GC is not feasible due to its high molecular weight and low volatility. Therefore, a derivatization step is necessary to convert the non-volatile amine into a more volatile and thermally stable derivative.

Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatization strategy for primary amines. osti.govmdpi.com The reaction replaces the active hydrogens on the amine group with trifluoroacetyl groups, which increases the volatility of the compound and improves its chromatographic properties. researchgate.net The resulting N-trifluoroacetyl-1-triacontylamine can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. osti.govnih.gov Ionic liquid-based capillary columns have shown promise in the separation of trifluoroacetylated fatty amines, offering unique selectivity. uta.edu

Table 2: Exemplary GC-MS Parameters for Derivatized this compound

ParameterSetting
Derivatization Reagent Trifluoroacetic Anhydride (TFAA) in Pyridine
Reaction Conditions 60°C for 30 minutes
GC Column Ionic Liquid Capillary Column (e.g., SLB-IL111) or DB-5ms
Injector Temperature 280°C
Oven Program 100°C (hold 2 min) to 320°C at 10°C/min (hold 10 min)
Carrier Gas Helium at 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-800
Transfer Line Temp. 290°C

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net SFC is considered a "green" alternative to normal-phase HPLC and offers advantages such as high separation efficiency and fast analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. tandfonline.com For the analysis of polar compounds like amines, a polar organic modifier (e.g., methanol) is added to the CO2 mobile phase. scirp.org The addition of small amounts of additives, such as alkylamines, to the modifier can significantly improve the peak shape of basic analytes by minimizing interactions with active sites on the stationary phase. researchgate.netnih.govmdpi.compharmaffiliates.com This makes SFC a viable technique for the separation and analysis of this compound. chromatographyonline.com

Table 3: Potential SFC Parameters for this compound Separation

ParameterSetting
Column Diol or Ethylpyridine phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.5% Isopropylamine
Gradient 5% B to 40% B over 10 min
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detector ELSD or CAD

Spectrometric Methods for Trace Analysis and Advanced Characterization

Spectrometric methods provide high sensitivity and specificity, making them indispensable for trace-level analysis and detailed structural characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org This technique is ideal for the trace quantification of compounds in complex matrices, such as biological fluids. researchgate.netacs.org For this compound, derivatization with a reagent that introduces a readily ionizable group can enhance its response in the mass spectrometer. nih.gov The derivatized analyte is first separated by HPLC and then introduced into the mass spectrometer. In the tandem MS, the precursor ion corresponding to the derivatized analyte is selected, fragmented, and specific product ions are monitored (Multiple Reaction Monitoring, MRM), providing excellent specificity and reducing background noise. echemi.com

Table 4: Hypothetical LC-MS/MS Parameters for this compound

ParameterSetting
Sample Preparation Derivatization with a suitable reagent (e.g., AccQTag) followed by Solid Phase Extraction (SPE)
LC Column Reversed-phase C18 UPLC column
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]+ of derivatized 1-Triacontylamine
Product Ion (Q3) Specific fragment ion of the derivatized analyte
Collision Energy Optimized for the specific precursor-product transition
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the same compound. resolvemass.cabwise.kr The principle of qNMR is based on the fact that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com

For the purity assessment of this compound, a known amount of the sample is weighed accurately and dissolved in a suitable deuterated solvent along with a known amount of a certified internal standard. uta.edu The internal standard should have a high purity, be stable, and have at least one signal that is well-resolved from the analyte signals. rsc.orgsps.nhs.uk By comparing the integral of a specific signal from 1-Triacontylamine (e.g., the protons of the alpha-methylene group adjacent to the amine) with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. sps.nhs.uk

Table 5: Key Considerations for qNMR Analysis of this compound

ParameterGuideline/Setting
Solvent Deuterated chloroform (B151607) (CDCl3) or a mixture that ensures complete solubility
Internal Standard A certified reference material with non-overlapping signals (e.g., Maleic acid, Dimethyl sulfone)
Analyte Signal Protons of the α-methylene group (~2.6-2.8 ppm) or a well-resolved signal from the alkyl chain
Pulse Angle 90° pulse for maximum signal intensity
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of both the analyte and standard signals
Number of Scans Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for <1% precision)

Validation of Analytical Procedures According to Academic and Regulatory Guidelines

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose. asianjpr.com This process is governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which outline the necessary validation characteristics for various analytical tests. asianjpr.comjpccr.eu For a quantitative assay of an active pharmaceutical ingredient (API) like this compound, these characteristics typically include specificity, linearity, range, accuracy, and precision. asianjpr.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. asianjpr.comnih.gov Selectivity is a measure of the extent to which the method can determine particular analytes in a complex mixture without interference from other components. nih.gov

For this compound, specificity would be established by demonstrating that the analytical signal is attributable solely to this compound. In a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this is typically achieved by showing that the principal peak is well-resolved from any other peaks originating from the sample matrix, potential impurities, or degradation products.

To confirm specificity, forced degradation studies are often employed. longdom.orgnih.gov A sample of this compound would be subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. longdom.orgnih.govbiomedres.us The analytical method must be able to separate the intact this compound from all formed degradants, proving it is "stability-indicating." longdom.org

A hypothetical example of demonstrating specificity using HPLC with UV detection is shown below:

SampleRetention Time of this compound (min)Resolution from Nearest Peak
Standard Solution12.5N/A
Placebo MixtureNo peak at 12.5 minN/A
Acid Degraded Sample12.5> 2.0
Base Degraded Sample12.5> 2.0
Oxidative Degraded Sample12.5> 2.0

This table is illustrative. A resolution value greater than 2.0 typically indicates good separation between two peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com The range is the interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity. chromatographyonline.comunodc.org For an assay of a drug substance, the range is typically 80% to 120% of the test concentration. mdpi.com

Linearity is generally evaluated by analyzing a series of at least five concentrations of this compound. The data is then subjected to statistical analysis, such as linear regression. A high correlation coefficient (r² > 0.99) is generally considered indicative of a linear relationship. chromatographyonline.com

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. unodc.org For an API, it is often determined by applying the analytical procedure to a sample of known purity (e.g., a reference standard). For drug products, it can be assessed by recovery studies, where a known amount of pure analyte is added to a placebo matrix and then analyzed. mdpi.comunodc.org Accuracy is typically reported as the percent recovery of the known amount added. Acceptance criteria for an assay are often within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biomedres.us It is usually considered at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. asianjpr.com

Intermediate Precision: Expresses within-laboratory variations due to different days, different analysts, or different equipment. asianjpr.com

Reproducibility: Assesses precision between laboratories. mdpi.com

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. For an assay of a drug substance, an RSD of not more than 2% is often required. jpccr.eu

A summary of hypothetical validation data for these parameters is presented below:

ParameterAcceptance CriteriaHypothetical Result for this compound Assay
Linearity
Range80 - 120% of nominal concentration80 - 120 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%)
Precision (% RSD)
Repeatability (n=6)≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.20%

This table contains illustrative data based on typical acceptance criteria for pharmaceutical analytical methods.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.com The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comijpsonline.com

LOD and LOQ are often determined based on the signal-to-noise ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ijpsonline.com

For an assay of this compound, LOD and LOQ are less critical than for impurity testing. However, their determination can provide valuable information about the method's sensitivity.

ParameterMethodHypothetical Value for this compound
LODSignal-to-Noise (3:1)0.1 µg/mL
LOQSignal-to-Noise (10:1)0.3 µg/mL

This table presents illustrative values.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For a chromatographic method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate. nih.gov The evaluation of robustness is typically performed during the development phase of the analytical method. nih.gov

Method Transferability

Method transfer is the documented process that qualifies a laboratory (the receiving unit) to use an analytical test procedure that originated in another laboratory (the transferring unit). ajpsonline.com The goal is to ensure that the receiving laboratory can perform the method with a comparable level of reliability. This often involves comparative testing of the same samples by both laboratories and a pre-approved transfer protocol with defined acceptance criteria. unodc.orgajpsonline.com

Advanced Sample Preparation Strategies for Complex Matrices

Analyzing this compound in complex matrices, such as biological fluids or pharmaceutical formulations with multiple excipients, often requires sophisticated sample preparation techniques to remove interferences and concentrate the analyte. Given the long aliphatic chain of 1-Triacontylamine, it is non-polar, which influences the choice of extraction technique.

Solid-Phase Extraction (SPE)

SPE is a common technique for sample clean-up and concentration. For a non-polar compound like 1-Triacontylamine, a reversed-phase SPE sorbent (e.g., C18 or C8) would be suitable. The sample, dissolved in a polar solvent, is loaded onto the cartridge. The polar components and salts are washed away, and the retained 1-Triacontylamine is then eluted with a non-polar organic solvent.

Liquid-Liquid Extraction (LLE)

LLE can also be employed to separate 1-Triacontylamine from aqueous-based matrices. By adjusting the pH of the aqueous sample to ensure the amine is in its free base form (less water-soluble), it can be extracted into an immiscible organic solvent like hexane (B92381) or dichloromethane.

Supercritical Fluid Extraction (SFE)

SFE using supercritical carbon dioxide is a "green" alternative for extracting non-polar compounds. The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature, and by adding small amounts of a co-solvent (modifier), allowing for selective extraction of 1-Triacontylamine.

The choice of sample preparation strategy depends on the nature of the matrix, the required sensitivity, and the desired sample throughput. For high-throughput analysis, automated SPE systems are often preferred. jpccr.eu

Future Research Directions and Perspectives for 1 Triacontylamine Hydrochloride

Emerging Applications and Unexplored Research Avenues in Chemistry and Materials Science

The long alkyl chain of 1-triacontylamine hydrochloride is a defining feature that opens up new possibilities in materials science and analytical chemistry. While long-chain alkylamines are utilized in various applications, the specific properties of a C30 chain remain a niche area with substantial room for exploration.

A significant area of potential is in the development of advanced chromatographic stationary phases. Research has already shown the value of triacontyl (C30) moieties in creating polar-embedded stationary phases for high-performance liquid chromatography (HPLC). researchgate.net These materials demonstrate unique selectivity due to the interplay between the long alkyl chain and embedded polar groups. researchgate.net Future research could focus on synthesizing novel stationary phases by directly functionalizing silica (B1680970) or polymer supports with this compound. Unexplored avenues include:

Mixed-Mode Chromatography: Developing stationary phases that can operate under multiple separation modes (e.g., reversed-phase and ion-exchange) by leveraging both the hydrophobicity of the triacontyl chain and the ionic nature of the amine hydrochloride group.

Biomolecule Separations: Investigating the utility of these phases for the separation of large biomolecules like proteins and peptides, where the long chain might offer unique conformational interactions.

Chiral Separations: Creating chiral stationary phases based on 1-triacontylamine derivatives for resolving enantiomers.

In materials science, the self-assembly properties of this compound could be harnessed to create novel supramolecular structures. Its amphiphilic character makes it a candidate for forming micelles, vesicles, or Langmuir-Blodgett films. These organized structures could serve as templates for nanomaterial synthesis or as delivery systems. nih.gov Further research is needed to explore its potential in creating functional materials such as corrosion inhibitors, hydrophobic coatings, and components in advanced sensor technologies. rsc.org

Research AvenuePotential Application Area
Novel HPLC Stationary PhasesAnalytical Chemistry, Proteomics
Supramolecular AssemblyNanotechnology, Drug Delivery
Functional Surface CoatingsMaterials Protection, Electronics
Interfacial ModifiersEmulsion Science, Phase Transfer Catalysis

Synergistic Effects in Multi-Component Systems and Co-Assembly Studies

The behavior of this compound in complex mixtures is a promising area of research. The combination of its distinct hydrophobic tail and hydrophilic head group can lead to synergistic effects when combined with other molecules. Studies on related C30-based materials have highlighted the beneficial synergy between the long alkyl chains and other polar groups, which enables challenging separation tasks. researchgate.net

Future co-assembly studies could investigate how this compound interacts with other amphiphiles, polymers, or nanoparticles. Such research could reveal novel assembled structures with tailored properties. For example, co-assembly with fatty acids or phospholipids (B1166683) could lead to the formation of highly stable vesicles with controlled permeability. The incorporation of this compound into polymer matrices could result in composite materials with enhanced mechanical or thermal properties, analogous to the effects seen in other polymer blends. google.com

Key research questions include:

How does the incorporation of this compound affect the critical micelle concentration (CMC) and aggregation number of other surfactants?

Can it form stable, ordered co-crystals with other long-chain compounds for applications in organic electronics or phase-change materials?

What is the nature of the synergistic interaction between the triacontyl chain and other functional molecules in a mixed system, and how does this influence bulk properties?

Integration with Advanced Technologies (e.g., Microfluidics, Artificial Intelligence in Materials Design)

Modern technologies offer powerful tools to accelerate the study and application of complex molecules like this compound. The integration of microfluidics and artificial intelligence (AI) is transforming materials science and chemical synthesis. mdpi.commicrofluidics-innovation-center.com

Microfluidics can be employed for the high-throughput screening of the self-assembly behavior of this compound under various conditions (e.g., pH, temperature, concentration). Droplet-based microfluidics, for instance, allows for the rapid generation of thousands of discrete micro-environments to study crystallization, micelle formation, or its interaction with other molecules, all while consuming minimal sample volumes. mdpi.commdpi.com This technology could be used to efficiently map out the phase diagram of systems containing this compound.

Artificial Intelligence and Machine Learning (ML) can be used to predict the properties and behavior of materials incorporating this compound. nih.gov By training ML models on experimental data, it may become possible to:

Predict the self-assembled structures that will form under specific conditions.

Design multi-component systems with desired synergistic properties. nih.gov

Optimize the synthesis of 1-triacontylamine-based materials by predicting reaction outcomes and suggesting optimal parameters. nih.gov

The convergence of AI and microfluidics creates "intelligent microfluidics," which could automate the entire process of discovery, from designing novel materials based on this compound to synthesizing and testing them in a closed-loop system. microfluidics-innovation-center.com

TechnologyApplication to this compound Research
MicrofluidicsHigh-throughput screening of self-assembly, nanoparticle synthesis, reaction optimization. mdpi.com
Artificial Intelligence (AI)Predictive modeling of molecular behavior, material property prediction, generative design of new structures. microfluidics-innovation-center.comnih.gov
In-situ SpectroscopyReal-time monitoring of aggregation and phase transitions within microfluidic devices.

Addressing Fundamental Gaps in Understanding its Molecular Behavior and Interactions

Despite its simple structure, there are fundamental gaps in our understanding of the molecular-level behavior of this compound. Its exceptionally long, flexible alkyl chain and simple headgroup present unique challenges and opportunities for fundamental chemical physics research.

A primary area for investigation is the detailed characterization of its aggregation and adsorption behavior. Advanced analytical techniques are needed to probe the structure and dynamics of its self-assembled aggregates. This includes:

Small-Angle X-ray and Neutron Scattering (SAXS/SANS): To determine the size, shape, and internal structure of micelles or vesicles.

Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of aggregated structures in a near-native state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics and conformation of the alkyl chain within an aggregate and to measure intermolecular interactions.

Furthermore, the interaction of this compound with surfaces and interfaces is poorly understood. How does it adsorb onto different substrates (e.g., silica, gold, graphite)? What is the conformation of the adsorbed molecules, and how does this affect surface properties like wettability? Answering these questions is crucial for its application in coatings and as a surface modifier. The study of lipid-lipid and lipid-protein interactions in biological systems can provide a framework for investigating the molecular interactions of long-chain amines. msstate.edu

Finally, computational modeling and simulation (e.g., molecular dynamics) are essential to complement experimental work. Simulations can provide an atomistic-level view of the self-assembly process, the conformation of the triacontyl chain, and its interactions with solvent and other molecules, bridging the gap between molecular structure and macroscopic properties.

Q & A

Q. What synthetic methodologies are recommended for 1-Triacontylamine Hydrochloride to achieve optimal yield and purity?

The synthesis involves hydrochloridation of 1-Triacontylamine using concentrated HCl under controlled conditions. Key parameters include:

  • Temperature control (0–5°C during acid addition) to minimize side reactions.
  • Use of anhydrous solvents (e.g., ethanol, dichloromethane) to prevent hydrolysis.
  • Recrystallization from ethanol/diethyl ether mixtures to achieve >98% purity (validated via HPLC). Monitor reaction progress with TLC (chloroform/methanol 9:1) and adjust stoichiometry based on pH (target: 2–3) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min.
  • NMR : Confirm amine proton signals (δ 2.5–3.5 ppm in D₂O) and hydrocarbon chain integrity (δ 1.2–1.4 ppm).
  • Mass Spectrometry (MS) : Validate molecular ion peaks at m/z 453.8 [M+H]⁺ (theoretical for C₃₀H₆₂N·HCl). Cross-reference data with literature or computational predictions .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar).
  • Avoid prolonged exposure to humidity (>40% RH) to prevent deliquescence.
  • For laboratory use, aliquot small quantities to minimize freeze-thaw cycles. Validate stability via monthly HPLC checks .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility profiles of this compound across solvents?

  • Perform solubility screening using shake-flask methods with UV-Vis quantification (λmax 210–230 nm).
  • Optimize co-solvents (e.g., 5% DMSO in PBS) or surfactants (e.g., Tween-80) for biological assays.
  • Validate solubility enhancements with dynamic light scattering (DLS) to detect aggregates and differential scanning calorimetry (DSC) to assess thermal stability .

Q. What experimental designs are effective for studying this compound’s interactions with lipid bilayers?

  • Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms with synthetic phospholipids (e.g., DPPC).
  • Conduct fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes.
  • Validate findings with molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) to model insertion dynamics .

Q. How can contradictory data on this compound’s enzyme inhibition mechanisms be resolved?

  • Standardize assays using identical enzyme batches (≥95% purity) and buffer conditions (e.g., 25°C, pH 7.4).
  • Apply orthogonal methods:
  • Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.
  • Surface Plasmon Resonance (SPR) for real-time kinetic analysis.
    • Cross-validate with in silico docking (AutoDock Vina) to identify binding site conflicts .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

  • Formulate as nanoparticles (e.g., PLGA-based) using emulsion-solvent evaporation.
  • Assess bioavailability via LC-MS/MS in rodent plasma (LOQ: 1 ng/mL).
  • Compare in vivo results with in vitro Caco-2 permeability assays to identify absorption barriers .

Data Analysis and Validation

Q. How should researchers interpret conflicting cytotoxicity data from MTT vs. resazurin assays?

  • Replicate experiments with synchronized cell lines (e.g., HeLa, HEK293) and matched seeding densities.
  • Normalize data to cell count (via Hoechst staining) to control for proliferation variability.
  • Use Bland-Altman plots to quantify inter-assay discrepancies and identify outlier conditions .

Q. What computational tools predict this compound’s environmental persistence?

  • Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation factors.
  • Validate with experimental OECD 301F ready biodegradability tests.
  • Cross-reference with density functional theory (DFT) calculations (Gaussian 16) to model hydrolysis pathways .

Methodological Tables

Q. Table 1: Recommended Analytical Parameters for Purity Assessment

TechniqueConditionsKey Metrics
HPLCC18 column, 70:30 acetonitrile/0.1% TFA, 1 mL/minRetention time: 8.2 ± 0.3 min
NMR (¹H)D₂O, 400 MHzδ 2.8 ppm (NH₃⁺), δ 1.3 ppm (–CH₂–)
MS (ESI+)Positive ion modem/z 453.8 [M+H]⁺

Q. Table 2: Solubility Optimization Strategies

MethodConditionsOutcome
Co-solvent5% DMSO in PBSSolubility: 12 mg/mL
pH adjustmentPhosphate buffer (pH 6.5)Stability: >24 hours at 25°C
Sonication40 kHz, 30 minParticle size: <200 nm (DLS)

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